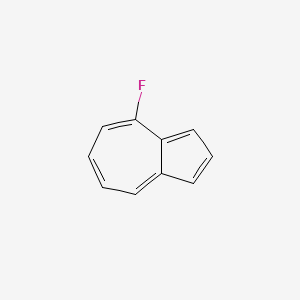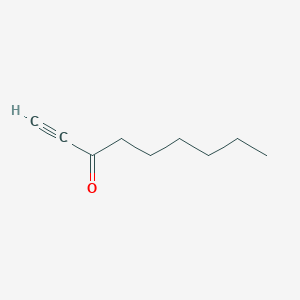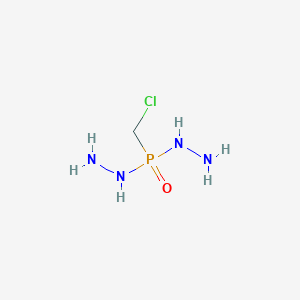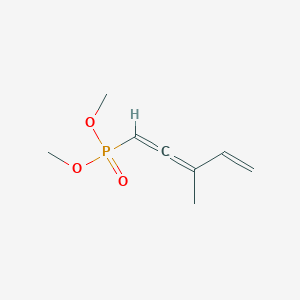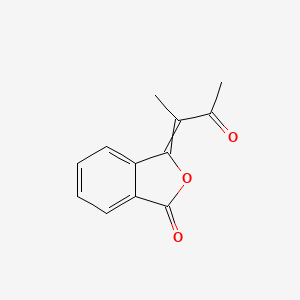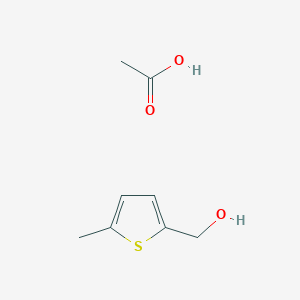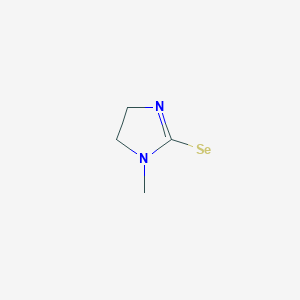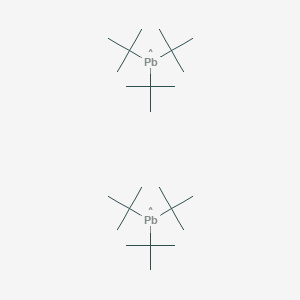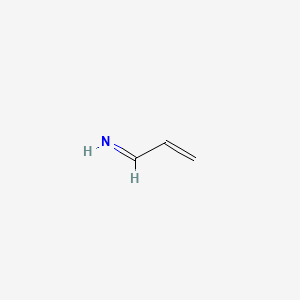
2-Propen-1-imine
Übersicht
Beschreibung
2-Propen-1-imine, also known as allylimine, is an organic compound with the molecular formula C₃H₅N. It is characterized by the presence of an imine group (C=N) attached to a propenyl group. This compound is a nitrogen analogue of aldehydes and ketones, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propen-1-imine can be synthesized through the reaction of a primary amine with an aldehyde or ketone. The reaction typically involves the following steps:
Nucleophilic Addition: The primary amine attacks the carbonyl carbon of the aldehyde or ketone.
Proton Transfer: A proton is transferred to the oxygen atom, forming a hydroxyl group.
Protonation of Hydroxyl Group: The hydroxyl group is protonated, making it a better leaving group.
Removal of Water: Water is eliminated, resulting in the formation of the imine.
Deprotonation: The final step involves the deprotonation of the nitrogen atom to yield the imine.
Industrial Production Methods: Industrial production of this compound often involves the use of acid catalysts to speed up the reaction. The reaction is typically carried out under controlled pH conditions to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propen-1-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-imine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propen-1-imine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The imine group (C=N) can react with nucleophiles such as amino acids, proteins, and nucleic acids, leading to the formation of stable adducts. This property makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
2-Propen-1-amine (Allylamine): Similar structure but contains an amine group (NH₂) instead of an imine group (C=N).
2-Propen-1-ol (Allyl alcohol): Contains a hydroxyl group (OH) instead of an imine group.
2-Propen-1-thiol (Allyl mercaptan): Contains a thiol group (SH) instead of an imine group.
Uniqueness: 2-Propen-1-imine is unique due to its imine group, which imparts distinct reactivity compared to its analogues. The presence of the C=N bond allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
prop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDRAVMHLDKGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939661 | |
| Record name | Prop-2-en-1-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73311-40-7, 18295-52-8 | |
| Record name | (E)-2-Propen-1-imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073311407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prop-2-en-1-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



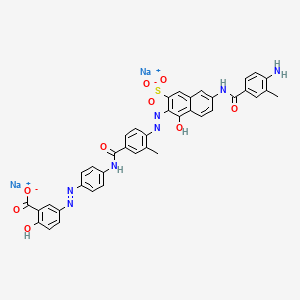
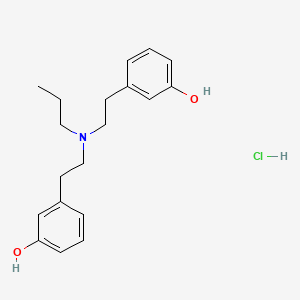
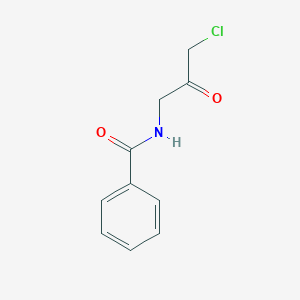
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
